molecular formula C21H26N2O3 B283745 N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide

N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide

Cat. No. B283745
M. Wt: 354.4 g/mol
InChI Key: FJGPTCNRXWTPNH-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide, also known as NMB or N-(4-morpholinylmethyl)-3-propoxybenzamide, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Mechanism of Action

The exact mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide is not fully understood, but it is believed to act through multiple pathways. N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, a family of proteases that play a key role in the apoptotic process.
Biochemical and Physiological Effects
N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of COX-2 and NF-κB. In vivo studies have shown that N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has analgesic and anti-inflammatory effects, reduces tumor growth, and modulates the immune response. N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has also been found to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide for lab experiments is its wide range of biological activities, making it a potential candidate for various therapeutic applications. Additionally, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to have a good safety profile, making it a suitable compound for in vitro and in vivo studies. However, one of the limitations of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide and its potential therapeutic applications.

Future Directions

There are several future directions for N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide research. One potential area of research is the development of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide in various disease models, including cancer, neuropathic pain, and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide and its potential interactions with other compounds. Overall, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide represents a promising compound for future research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide involves the reaction of 4-(4-morpholinylmethyl)aniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide.

Scientific Research Applications

N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. In oncology, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to exhibit antitumor effects by inhibiting the growth and proliferation of cancer cells. In neurology, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of neuropathic pain and inflammation. In immunology, N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide has been found to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.

properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C21H26N2O3/c1-2-12-26-20-5-3-4-18(15-20)21(24)22-19-8-6-17(7-9-19)16-23-10-13-25-14-11-23/h3-9,15H,2,10-14,16H2,1H3,(H,22,24)

InChI Key

FJGPTCNRXWTPNH-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

solubility

47.2 [ug/mL]

Origin of Product

United States

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